molecular formula C10H9N3O B8105052 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone

Cat. No. B8105052
M. Wt: 187.20 g/mol
InChI Key: PTAVLXRFVPFISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

  • 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone derivatives can be synthesized through cycloaddition reactions. These derivatives have shown to transform into various compounds like quinolinecarboxylic acids and triazolothiadiazoles, which have potential applications in different chemical fields (Pokhodylo et al., 2009).

Antimicrobial Properties

  • Some derivatives of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone, specifically 1-substituted phenyl derivatives, have shown notable antimicrobial activities against both bacteria and fungi (Li Bochao et al., 2017).

Corrosion Inhibition

  • 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been found to be an effective corrosion inhibitor for mild steel in hydrochloric acid environments. Its efficiency increases with concentration and is complemented by various analytical techniques (Jawad et al., 2020).

Application in Synthesis of Antifungal Agents

  • Novel triazole-pyrazole hybrids derived from 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone have shown promising antibacterial and antifungal activities. These compounds can be used in the design of new antimicrobial agents (Pervaram et al., 2017).

Potential Use in Drug Discovery

  • 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone and its derivatives could be valuable building blocks in drug discovery due to their structural complexity and functionality. They are used in creating compounds with potential antifungal and antimicrobial properties (Pokhodylo et al., 2021).

Other Applications

  • This compound and its derivatives also find application in various fields like antitubercular agent development, synthetic chemistry, and even in materials science for their optical properties (Sharma et al., 2019; Liu et al., 2010).

properties

IUPAC Name

1-phenyl-2-(triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(8-13-7-6-11-12-13)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAVLXRFVPFISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone

Synthesis routes and methods

Procedure details

1,2,3-Triazole (1689 mg, 24.45 mmol), sodium iodide (2443 mg, 16.3 mmol) and sodium hydroxide (978 mg, 24.45 mmol) were added to t-amyl alcohol (6.5 ml), and the mixture was refluxed under stirring for 1 hour. 2-Chloro-1-phenylethanone (2520 mg, 16.3 mmol) was dissolved in t-amyl alcohol (13 ml) and added dropwise over 1 hour. The mixture was refluxed under stirring for 1 hour. The mixture was cooled to room temperature, toluene (50 ml) was added. The mixture was washed with water (50 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2→1/4) to give 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone (1.38 g) as brown crystals (yield 45%). 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone (550 mg) was obtained as yellow crystals (yield 18%). 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone
Quantity
1689 mg
Type
reactant
Reaction Step One
Quantity
2443 mg
Type
reactant
Reaction Step One
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2520 mg
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.